molecular formula C18H20F3N3O5 B13467384 Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid

Cat. No.: B13467384
M. Wt: 415.4 g/mol
InChI Key: WKCQZBLISCDREW-UHFFFAOYSA-N
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Description

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate; trifluoroacetic acid is a complex organic compound that features a piperidine ring, an oxadiazole ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate typically involves multiple steps, including the formation of the piperidine and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions . The oxadiazole ring is often formed through cycloaddition reactions involving nitriles and hydrazides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate involves its interaction with specific molecular targets. The piperidine and oxadiazole rings play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H20F3N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

[phenyl-(3-piperidin-4-yl-1,2,4-oxadiazol-5-yl)methyl] acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H19N3O3.C2HF3O2/c1-11(20)21-14(12-5-3-2-4-6-12)16-18-15(19-22-16)13-7-9-17-10-8-13;3-2(4,5)1(6)7/h2-6,13-14,17H,7-10H2,1H3;(H,6,7)

InChI Key

WKCQZBLISCDREW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C2=NC(=NO2)C3CCNCC3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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